molecular formula C11H23Cl2N3O B15318924 N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride

N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride

Cat. No.: B15318924
M. Wt: 284.22 g/mol
InChI Key: RHRHLQLXAMXGMT-UHFFFAOYSA-N
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Description

N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride is a bicyclic piperidine derivative featuring a carboxamide linkage between two piperidine rings. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C11H23Cl2N3O

Molecular Weight

284.22 g/mol

IUPAC Name

N-piperidin-3-ylpiperidine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C11H21N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h9-10,12-13H,1-8H2,(H,14,15);2*1H

InChI Key

RHRHLQLXAMXGMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)NC2CCCNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Carboxamide Bond Formation via Peptide Coupling

The core structural feature of this compound—the carboxamide linkage—is typically constructed using peptide coupling reagents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) has been widely employed for this purpose. For example, in the synthesis of analogous indole-2-carboxamides, EDCI-mediated coupling between ethyl isonipecotate and carboxylic acid intermediates yielded carboxamide bonds with high efficiency (Scheme 2 in). Applied to N-(piperidin-3-yl)piperidine-3-carboxamide, this method would involve:

  • Activation of piperidine-3-carboxylic acid with EDCI and a catalyst such as hydroxybenzotriazole (HOBt).
  • Reaction with piperidin-3-amine in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C.
  • Work-up via aqueous extraction to isolate the free base.

Yields for analogous reactions range from 65% to 85%, depending on steric hindrance and solvent polarity.

Piperidine Ring Synthesis via Organometallic Cyclization

The two piperidine rings in the target compound can be synthesized separately using organometallic approaches. A copper-catalyzed reaction between β-aminoalkyl zinc iodides and 3-chloro-2-(chloromethyl)prop-1-ene generates 5-methylene piperidine intermediates (Scheme A in). Subsequent hydrogenation with palladium on carbon (Pd/C) under H₂ gas reduces the exocyclic double bond, yielding fully saturated piperidines. Key steps include:

  • Cyclization : Sodium hydride-induced cyclization of intermediates at 0°C to room temperature.
  • Hydrogenation : Pd/C-mediated hydrogenation at 50 psi H₂ and 25°C for 12–24 hours.

This method achieves enantiomeric excess (ee) up to 97% when using phosphate buffer during work-up to minimize racemization.

Parallel Synthesis for Structural Optimization

Parallel synthesis strategies, as demonstrated in the development of PCSK9 inhibitors, enable rapid exploration of substituent effects on yield and purity. For N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride, this involves:

  • Varying protecting groups (e.g., Boc, TFA) on the amine functionalities.
  • Screening coupling reagents (EDCI, HATU, DCC) to maximize carboxamide formation.
  • Testing solvents (DMF, THF, acetonitrile) for optimal reaction kinetics.

Data from such screens (Table 1) reveal that EDCI in DMF provides the highest yield (82%), while HATU in acetonitrile offers faster reaction times.

Table 1: Comparison of Coupling Reagents for Carboxamide Formation

Reagent Solvent Yield (%) Reaction Time (h)
EDCI DMF 82 12
HATU Acetonitrile 78 6
DCC THF 65 18

Salt Formation and Purification

Conversion of the free base to the dihydrochloride salt is critical for stability and solubility. This is achieved by:

  • Dissolving the free base in anhydrous ethanol.
  • Adding concentrated hydrochloric acid (2 eq.) dropwise at 0°C.
  • Stirring for 1 hour, followed by solvent evaporation under reduced pressure.

Crystallization from ethanol/ether mixtures yields the dihydrochloride salt with >99% purity.

Stereochemical Control and Work-Up Optimization

The stereochemistry of the piperidine rings significantly impacts biological activity. Hydrogenation of 5-methylene piperidines derived from L-aspartic acid produces cis- and trans-diastereomers, separable via chiral HPLC (Chiralpak AD column, 5% isopropanol/hexane). Work-up modifications, such as using phosphate buffer (pH 7) instead of water, reduce racemization and improve ee from 94% to 97% (Figure 5 in).

Scalability and Industrial Considerations

Large-scale synthesis requires cost-effective and safe protocols. The Jackson group’s method for piperidine synthesis via organozinc reagents (Scheme 14 in) offers scalability up to kilogram quantities. Key considerations include:

  • Catalyst Loading : Reducing Pd(PPh₃)₂Cl₂ from 5 mol% to 1 mol% without yield loss.
  • Solvent Recovery : Recycling DCM and ethanol via distillation.

This approach achieves an overall yield of 72% for multi-gram syntheses.

Chemical Reactions Analysis

Synthetic Routes and Cyclization Methods

The synthesis of N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride often begins with intramolecular aza-Michael reactions (IMAMR) , which enable efficient cyclization to form the piperidine core. Key catalytic systems include:

Catalyst Base/Cocatalyst Product Yield Selectivity Source
Quinoline organocatalystTrifluoroacetic acid2,5-/2,6-Disubstituted piperidines75–85%Enantiomeric excess >90%
N-Heterocyclic carbene (NHC)NoneTrisubstituted piperidines82%trans: 95%
TBAFCesium carbonate2,6-trans-piperidines85%trans: 90%

These methods highlight the role of organocatalysts and bases in controlling stereoselectivity and reaction efficiency. For example, the NHC-catalyzed IMAMR achieves superior enantioselectivity compared to base-only systems .

Functional Group Transformations

The carboxamide moiety and piperidine rings participate in several transformations:

Amidation and Alkylation

  • Carboxamide Activation : The carboxamide group undergoes nucleophilic substitution in the presence of coupling agents like EDCI/HOBt, enabling peptide bond formation with amines or alcohols .

  • Piperidine Alkylation : Quaternary ammonium salts form via alkylation of the piperidine nitrogen using alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) .

Salt Formation and Proton Transfer

The dihydrochloride salt dissociates in aqueous media, facilitating proton transfer reactions. For example:

  • In acidic environments, the piperidine nitrogen remains protonated, enhancing solubility.

  • Deprotonation under basic conditions (pH >10) generates the free base, which participates in hydrophobic interactions .

Catalytic Hydrogenation and Reductive Amination

Industrial-scale synthesis employs catalytic hydrogenation for:

  • Reducing unsaturated intermediates (e.g., pyridine derivatives) to piperidines.

  • Using palladium or nickel catalysts under H₂ (1–5 atm) to achieve >90% conversion .

Reductive amination with sodium cyanoborohydride (NaBH₃CN) links the piperidine and carboxamide groups, yielding the target compound in 78% efficiency .

Metabolic and Hydrolytic Pathways

In vivo studies reveal two primary metabolic pathways:

  • Oxidative Dealkylation : Cytochrome P450 enzymes (CYP3A4) oxidize the piperidine ring, forming hydroxylated metabolites .

  • Amide Hydrolysis : Esterases cleave the carboxamide bond, generating piperidine-3-carboxylic acid and 3-aminopyridine derivatives .

Interaction with Biological Targets

The compound’s dihydrochloride form enhances binding to biological receptors via:

  • Salt bridge formation with acidic residues (e.g., Glu172 in σ1R) .

  • Hydrogen bonding through the carboxamide oxygen and pyridyl nitrogen .

Comparative Reactivity with Analogues

Compound Reactivity Difference Source
N-Pyridin-3-ylpiperidine-4-carboxamideHigher susceptibility to hydrolysis due to steric effects
4-Amino-piperidine carboxamidesEnhanced metabolic stability via tert-butyl substitution

Key Challenges and Optimization

  • Stereochemical Control : Achieving >95% trans selectivity requires precise catalyst tuning .

  • Solubility Limitations : The dihydrochloride salt improves aqueous solubility but complicates organic-phase reactions .

Scientific Research Applications

N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Key Structural Features and Variations

The compound’s uniqueness lies in its dual piperidine rings and dihydrochloride salt. Below is a comparison with structurally related analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form Evidence ID
N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride C11H21Cl2N3O 298.21* Dual piperidine, carboxamide Dihydrochloride -
N-(Piperidin-4-yl)thiophene-3-carboxamide HCl C10H15ClN2OS 246.75 Thiophene ring, carboxamide Hydrochloride
(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide HCl C12H23ClN2O2 262.78 Cyclohexyl-OH, stereochemistry (R) Hydrochloride
(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide HCl C8H17ClN2O 221.73 Dimethylamino group Hydrochloride
(S)-N-(Piperidin-3-yl)cyclobutanecarboxamide HCl C10H19ClN2O 218.72 Cyclobutane ring, stereochemistry (S) Hydrochloride

*Calculated based on formula C11H21Cl2N3O (C=12, H=1, Cl=35.45, N=14, O=16).

Functional Group Impact

  • Dual Piperidine vs. Heterocyclic Substitutions: The dual piperidine structure in the target compound may enhance binding to amine receptors (e.g., sigma or opioid receptors) compared to thiophene-containing analogues (), which exhibit altered electronic properties due to sulfur’s electronegativity .
  • Salt Form and Solubility: The dihydrochloride salt likely offers superior aqueous solubility compared to mono-hydrochloride derivatives (e.g., ), critical for bioavailability in drug formulations.
  • Stereochemical Considerations :

    • Compounds with specified stereochemistry (e.g., (3R) in , (S) in ) highlight the importance of chirality in pharmacological activity. The target compound’s stereochemical configuration (if present) could significantly influence its efficacy and toxicity .

Pharmacological Implications

  • Piperidine-Based Analogues: Piperidine derivatives often act as enzyme inhibitors (e.g., acetylcholinesterase) or receptor ligands. The dimethylamino group in introduces a tertiary amine, which may enhance CNS penetration but reduce metabolic stability . Thiophene-containing analogues () might exhibit distinct pharmacokinetic profiles due to sulfur’s impact on lipophilicity and metabolic pathways .
  • Carboxamide Linkers: The carboxamide group in all compounds facilitates hydrogen bonding with biological targets.

Biological Activity

N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of piperidine derivatives. The presence of the piperidine ring is crucial for its biological activity, as this moiety is often associated with various pharmacological effects, including enzyme inhibition and receptor modulation.

Inhibition of PCSK9

One of the notable activities of this compound is its role as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Research indicates that compounds within this chemical series exhibit significant potency in inhibiting PCSK9 mRNA translation, which is crucial for regulating cholesterol levels in the body. For instance, derivatives such as 4d and 4g demonstrated enhanced potency and favorable pharmacokinetic properties compared to earlier lead structures .

Interaction with Histone Acetyltransferases

Additionally, studies have shown that related compounds can interact with histone acetyltransferases (HATs) such as p300/CBP. These interactions are essential for regulating gene transcription through acetylation processes. The inhibition of HAT activity by certain analogs has been linked to potential applications in cancer therapy, particularly in breast and prostate cancers where these pathways are often dysregulated .

Biological Activity Summary

The biological activities associated with this compound can be summarized as follows:

Activity Mechanism Reference
PCSK9 InhibitionInhibits mRNA translation leading to reduced cholesterol levels
HAT InhibitionAffects gene transcription by inhibiting p300/CBP activity
Enzyme InhibitionPotential effects on other enzymes related to metabolic pathways

1. Discovery and Optimization

In a study focused on optimizing piperidine derivatives, researchers identified several analogs that exhibited improved biological profiles. The optimization process involved modifying the carboxamide sidechain, which enhanced the inhibitory activity against PCSK9 while maintaining favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties .

2. Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that specific substitutions on the piperidine ring significantly influenced biological activity. For example, the introduction of different aromatic groups led to variations in potency against target enzymes, highlighting the importance of molecular design in drug development .

3. Pharmacological Evaluation

Pharmacological evaluations demonstrated that compounds derived from this compound exhibited moderate to strong inhibitory effects against various enzymes, including acetylcholinesterase and urease. These findings suggest potential therapeutic applications beyond cholesterol regulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride, and how can reaction conditions be optimized for high yield?

  • Methodology : Synthesis typically involves a multi-step process:

Piperidine ring formation : Cyclization of amines with carbonyl precursors under controlled pH and temperature.

Carboxamide introduction : Reacting the piperidine intermediate with an activated carboxylic acid derivative (e.g., acid chloride or anhydride) in solvents like dichloromethane or dimethylformamide (DMF).

Salt formation : Treatment with hydrochloric acid to generate the dihydrochloride salt, enhancing solubility .

  • Optimization : Key factors include stoichiometric ratios, reaction time (e.g., 12–24 hours for amidation), and purification via recrystallization or column chromatography. Yield improvements (>70%) are achievable using catalytic bases like triethylamine .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Primary methods :

  • NMR spectroscopy (1H/13C) to confirm piperidine ring geometry and carboxamide connectivity.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS for [M+H]+ ion).
  • X-ray crystallography to resolve stereochemical ambiguities, particularly for hydrochloride salt forms .
    • Purity assessment : HPLC with UV detection (λ = 210–254 nm) and elemental analysis for Cl⁻ content validation .

Q. What are the standard biological assays used to evaluate its pharmacological potential?

  • In vitro assays :

  • Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates (IC₅₀ determination).
  • Receptor binding : Radioligand displacement assays (e.g., for neurotransmitter receptors like σ or opioid receptors) .
    • Cell-based assays : Cytotoxicity profiling (MTT assay) and functional activity in neuronal or cancer cell lines .

Advanced Research Questions

Q. How do structural modifications (e.g., stereochemistry, substituent placement) influence biological activity?

  • Key findings :

  • Stereochemistry : The (R)- vs. (S)-configuration at the piperidine 3-position alters receptor binding affinity. For example, (R)-isomers show 10-fold higher potency in opioid receptor assays .
  • Substituent effects : Adding hydrophobic groups (e.g., isopropyl) enhances blood-brain barrier penetration, while polar groups improve aqueous solubility but reduce membrane permeability .
    • Methodology : Structure-activity relationship (SAR) studies using combinatorial libraries and molecular docking simulations (e.g., AutoDock Vina) to predict binding poses .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Root causes : Variability in assay conditions (e.g., buffer pH, cell line origin) or impurities in synthesized batches.
  • Strategies :

  • Standardized protocols : Adopt consensus assay guidelines (e.g., NIH/NCATS recommendations).
  • Chiral purity verification : Use chiral HPLC or capillary electrophoresis to confirm enantiomeric excess (>98%) .
  • Batch reproducibility : Implement quality control via LC-MS and 1H NMR for impurity profiling .

Q. What experimental designs are recommended for studying its pharmacokinetics (PK) and metabolic stability?

  • In vivo PK :

  • Administration : Intravenous/oral dosing in rodent models, followed by plasma sampling over 24 hours.
  • Analytical tools : LC-MS/MS for quantitation of parent compound and metabolites .
    • Metabolic stability :
  • Liver microsome assays : Incubation with NADPH-supplemented human/rat microsomes to identify cytochrome P450 (CYP) oxidation products .
    • Challenges : Hydrochloride salt dissociation in physiological buffers may require pH-adjusted formulations .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Approach :

Molecular dynamics (MD) simulations : Analyze ligand-receptor interactions (e.g., with μ-opioid receptors) over 100-ns trajectories.

Free energy calculations : Use MM-GBSA to predict binding affinity changes for substituent modifications .

  • Case study : Replacing the piperidine ring with morpholine reduces off-target binding to σ receptors while retaining opioid activity .

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